Spectral analysis (NMR, IR, Mass Spec) of 3-Nitrophenyl (4-chlorophenoxy)acetate
Spectral analysis (NMR, IR, Mass Spec) of 3-Nitrophenyl (4-chlorophenoxy)acetate
An in-depth structural validation of complex organic molecules requires moving beyond mere spectral observation into the realm of mechanistic causality. 3-Nitrophenyl (4-chlorophenoxy)acetate (C₁₄H₁₀ClNO₅, MW: 307.68 g/mol ) is a multifaceted compound featuring three distinct chemical domains: an electron-rich 4-chlorophenoxy ether, a flexible acetate linker, and a highly electron-deficient 3-nitrophenyl ester.
This whitepaper provides a comprehensive, self-validating analytical framework for the spectral characterization of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).
Structural Deconstruction & Mechanistic Rationale
To accurately interpret the spectral data of 3-nitrophenyl (4-chlorophenoxy)acetate, we must first analyze the competing electronic effects (induction and resonance) across its three functional domains[1].
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Domain A: The 4-Chlorophenoxy Group The ether oxygen donates electron density into the aromatic ring via resonance (+R effect), shielding the ortho protons. Conversely, the para-chlorine atom exerts a strong inductive withdrawal (-I effect), creating a classic AA'BB' spin system in the ¹H NMR spectrum.
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Domain B: The Acetate Linker (-CH₂-C(=O)-O-) The isolated methylene (-CH₂-) protons are flanked by an ether oxygen and a carbonyl carbon. Both groups exert powerful -I effects, severely deshielding these protons.
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Domain C: The 3-Nitrophenyl Ester In a standard alkyl ester, the C=O stretch appears near 1735 cm⁻¹. However, because the ester oxygen is attached directly to the electron-withdrawing 3-nitrophenyl ring, its lone pairs are delocalized into the aromatic system rather than participating in resonance with the carbonyl carbon. This lack of resonance strengthens the C=O double bond, increasing its force constant and shifting the IR absorption to a higher frequency (~1760 cm⁻¹)[1].
Self-Validating Experimental Protocols
A robust analytical workflow must be self-validating. The following protocols are designed to ensure data integrity through internal calibration and cross-referencing.
Analytical workflow for the structural validation of 3-nitrophenyl (4-chlorophenoxy)acetate.
High-Resolution NMR Protocol (¹H and ¹³C)
Causality Focus: Relaxation Dynamics & Solvent Effects
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Sample Preparation: Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of the compound in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen because it does not participate in hydrogen bonding, preserving the intrinsic chemical shifts of the electron-deficient aromatic protons.
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Internal Calibration: Add 0.05% v/v Tetramethylsilane (TMS) to set the 0.00 ppm reference point, ensuring absolute shift accuracy[2].
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Acquisition Parameters: For ¹H NMR, utilize a 400 MHz spectrometer. Critical Step: Set the relaxation delay (D1) to ≥ 5 seconds. The isolated -CH₂- protons lack neighboring protons for efficient dipole-dipole spin relaxation. A standard 1-second delay will result in incomplete longitudinal relaxation (T1) and artificially low integration values.
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2D Cross-Validation: Execute ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) to confirm the linkage between the methylene protons and the ester carbonyl carbon.
FT-IR Spectroscopy Protocol
Causality Focus: Force Constants & Background Suppression
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Instrument Tuning: Utilize an Attenuated Total Reflectance (ATR) FT-IR spectrometer equipped with a diamond crystal.
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Calibration: Run a background scan of the ambient atmosphere to subtract CO₂ and H₂O vapor interferences. Validate the instrument's wavenumber accuracy using a standard polystyrene film (monitoring the sharp 1601 cm⁻¹ band)[3].
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Acquisition: Apply the solid sample directly to the crystal. Apply consistent pressure using the ATR anvil to ensure uniform optical contact, which is critical for resolving the closely spaced C-O-C asymmetric and symmetric stretching bands.
Mass Spectrometry (EI-MS) Protocol
Causality Focus: Isotopic Envelopes & Fragmentation Thermodynamics
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Ionization: Utilize Electron Ionization (EI) at 70 eV. This hard ionization technique provides highly reproducible fragmentation patterns.
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Isotope Validation: The presence of the chlorine atom provides a built-in verification mechanism. Chlorine exists naturally as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio. The molecular ion [M]⁺ must exhibit this exact isotopic envelope to validate the retention of the 4-chlorophenoxy moiety[2].
Primary mass spectrometry fragmentation pathways highlighting ester cleavage and isotopic ratios.
Quantitative Data Presentation
The following tables synthesize the expected spectral data, grounded in established spectroscopic principles and reference databases[2],[3],[1].
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Mechanistic Rationale |
|---|---|---|---|---|
| ~4.85 | Singlet (s) | 2H | -CH₂- | Strongly deshielded by adjacent ether oxygen and carbonyl group. |
| ~6.88 | Doublet (d) | 2H | Ar-H (ortho to ether) | Shielded by +R effect of the ether oxygen. |
| ~7.26 | Doublet (d) | 2H | Ar-H (ortho to Cl) | Deshielded by -I effect of the chlorine atom. |
| ~7.55 | Triplet (t) | 1H | Ar-H (Domain C, H5) | Meta to both substituents; baseline aromatic shift. |
| ~7.50 | ddd | 1H | Ar-H (Domain C, H6) | Deshielded by NO₂ induction, shielded by ester resonance. |
| ~8.05 | ddd | 1H | Ar-H (Domain C, H4) | Strongly deshielded by para NO₂ resonance. |
| ~8.12 | Triplet (t) | 1H | Ar-H (Domain C, H2) | Maximum deshielding; flanked by two electronegative groups. |
Table 2: ¹³C NMR Key Assignments (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Carbon Type | Assignment |
|---|---|---|
| ~167.5 | Quaternary (C=O) | Ester Carbonyl |
| ~156.0 | Quaternary (Ar-C) | C-O (4-chlorophenoxy ring) |
| ~151.0 | Quaternary (Ar-C) | C-O (3-nitrophenyl ring) |
| ~149.0 | Quaternary (Ar-C) | C-NO₂ |
| ~65.2 | Secondary (CH₂) | Aliphatic Methylene |
Table 3: FT-IR Key Vibrational Modes (ATR-Diamond)
| Wavenumber (cm⁻¹) | Intensity | Mode | Structural Correlation |
|---|---|---|---|
| ~1765 | Strong | C=O Stretch | Shifted higher than alkyl esters (~1735) due to phenyl ester lack of resonance[1]. |
| ~1530 | Strong | NO₂ Asymmetric | Characteristic signature of the nitro group. |
| ~1350 | Medium | NO₂ Symmetric | Confirms presence of the nitro group alongside 1530 cm⁻¹ band. |
| ~1205 | Strong | C-O-C Asymmetric | Ester/Ether linkage stretching. |
| ~1090 | Medium | Ar-Cl Stretch | Halogen substitution on the aromatic ring. |
Table 4: Mass Spectrometry (EI, 70 eV) Key Fragments
| m/z Ratio | Relative Abundance | Ion Identity | Diagnostic Value |
|---|---|---|---|
| 307 / 309 | ~15% (3:1 ratio) | [M]⁺ | Confirms intact molecular formula and single chlorine atom. |
| 141 / 143 | Base Peak (100%) | [Cl-C₆H₄-O-CH₂]⁺ | Confirms the 4-chlorophenoxy ether domain. |
| 138 | ~40% |[O₂N-C₆H₄-O]• | Confirms the 3-nitrophenoxide leaving group. |
Conclusion
The rigorous spectral analysis of 3-nitrophenyl (4-chlorophenoxy)acetate demonstrates the necessity of combining multiple analytical modalities. By correlating the high-frequency IR carbonyl shift with the extreme downfield ¹H NMR shifts of the methylene and aromatic protons, researchers can confidently validate the structural integrity of this molecule. The 3:1 isotopic envelope in the mass spectrum serves as the final, definitive self-validating checkpoint for the halogenated domain.
References
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NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Quantitative Infrared Database Standards. URL:[Link]
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Standard NMR and MS Reference Parameters. URL: [Link]
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Spectrometric Identification of Organic Compounds (8th Ed.). Silverstein, R.M., Webster, F.X., Kiemle, D.J. John Wiley & Sons. Mechanistic Rationale for Spectroscopic Shifts. URL:[Link]
